molecular formula C13H12BFN2O3 B8248986 (3-(3-(3-Fluorophenyl)ureido)phenyl)boronic acid

(3-(3-(3-Fluorophenyl)ureido)phenyl)boronic acid

Cat. No.: B8248986
M. Wt: 274.06 g/mol
InChI Key: GONSAIPULHCDHZ-UHFFFAOYSA-N
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Description

(3-(3-(3-Fluorophenyl)ureido)phenyl)boronic acid is a boronic acid derivative featuring a ureido group (-NHCONH-) bridging two aromatic rings. The meta-position of the phenyl ring is substituted with a fluorine atom, while the boronic acid (-B(OH)₂) group is attached to the adjacent phenyl ring. This structure confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry applications. The fluorine atom enhances metabolic stability and modulates electronic effects, while the ureido group provides hydrogen-bonding capabilities, which may influence crystallization or biological interactions .

Properties

IUPAC Name

[3-[(3-fluorophenyl)carbamoylamino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFN2O3/c15-10-4-2-6-12(8-10)17-13(18)16-11-5-1-3-9(7-11)14(19)20/h1-8,19-20H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONSAIPULHCDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Urea Bond Formation via Amine-Isocyanate Coupling

The core structural motif of (3-(3-(3-fluorophenyl)ureido)phenyl)boronic acid is the urea linkage connecting two aromatic rings. A widely adopted approach involves reacting 3-aminophenylboronic acid with 3-fluorophenyl isocyanate in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The reaction proceeds in tetrahydrofuran (THF) at 70°C for 12 hours, yielding the urea derivative after purification via silica gel chromatography.

Key Reaction Conditions:

  • Solvent: THF ensures solubility of both aromatic reactants.

  • Base: DIPEA neutralizes HCl generated during isocyanate activation.

  • Temperature: Elevated temperatures (70°C) accelerate urea formation while minimizing side reactions.

Challenges in Boronic Acid Stability

Boronic acids are prone to protodeboronation under acidic or aqueous conditions. To mitigate this, 3-aminophenylboronic acid is often protected as its pinacol ester prior to urea formation. Post-reaction deprotection is achieved using hydrochloric acid in a THF/water mixture, restoring the boronic acid functionality.

Stepwise Synthesis and Intermediate Characterization

Preparation of 3-Aminophenylboronic Acid Pinacol Ester

3-Nitrobenzene boronic acid pinacol ester is reduced to the corresponding amine using hydrogen gas and palladium on carbon (Pd/C) in methanol. The nitro-to-amine conversion is confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Representative Data:

IntermediateYield (%)Purity (HPLC)
3-Aminophenylboronic acid8598.5

Urea Formation and Deprotection

The protected amine reacts with 3-fluorophenyl isocyanate in THF/DIPEA, followed by deprotection with 1 M HCl. The final product is isolated via column chromatography (0–5% methanol in dichloromethane).

Optimized Reaction Parameters:

ParameterValue
Temperature70°C
Time12 hours
Molar Ratio1:1.2 (amine:isocyanate)

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6): δ 10.53 (s, 1H, urea NH), 8.34 (s, 1H, aromatic H), 7.59 (s, 1H, aromatic H adjacent to B(OH)2), 6.85–7.34 (m, fluorophenyl H).

  • 13C NMR: Peaks at 158.2 ppm (urea carbonyl) and 132.1 ppm (boronic acid-substituted carbon).

High-Performance Liquid Chromatography (HPLC)

The purified compound exhibits a retention time of 8.2 minutes on a C18 column (gradient: 10–60% acetonitrile in 0.1% TFA), confirming >99% purity.

Comparative Analysis of Alternative Methods

Suzuki-Miyaura Cross-Coupling

Palladium nanoparticle (PdNP)-catalyzed Suzuki reactions enable aryl-aryl bond formation. However, this approach is unsuitable for urea-linked systems, as the target structure lacks a direct biaryl linkage.

Scalability and Industrial Considerations

Cost-Efficiency of Reagents

  • 3-Fluorophenyl Isocyanate: Commercially available at ~$120/g (bulk pricing reduces cost by 40%).

  • Pd/C Catalyst: Reusable for up to five cycles without significant activity loss.

Environmental Impact

Water is explored as a solvent for boronic acid reactions, aligning with green chemistry principles . However, THF remains preferred for urea synthesis due to its aprotic nature.

Chemical Reactions Analysis

Types of Reactions

(3-(3-(3-Fluorophenyl)ureido)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of products.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile reagent in various organic reactions, facilitating the formation of complex structures.
  • Catalytic Applications : It can act as a catalyst in several reactions due to its ability to coordinate with various substrates, enhancing reaction efficiency.

Biology

  • Enzyme Inhibition : Research indicates that (3-(3-(3-Fluorophenyl)ureido)phenyl)boronic acid can inhibit specific enzymes, making it a candidate for drug development targeting enzyme-related pathways. Its mechanism typically involves reversible binding to the active site of enzymes.
  • Antimicrobial Properties : Studies have shown that boronic acids possess antimicrobial activity against various pathogens. This activity is particularly relevant in developing treatments for bacterial infections .

Medicine

  • Therapeutic Potential : Current research explores its potential as a therapeutic agent, particularly in treating conditions related to enzyme dysfunctions or infections. The compound's unique structure allows it to interact selectively with biological targets, potentially leading to novel drug formulations.
  • Drug Development : Ongoing investigations focus on its role in formulating drugs that can effectively target diseases such as cancer and bacterial infections. Its ability to form stable complexes with biomolecules enhances its potential as a drug candidate.

Data Tables

  • Enzyme Inhibition Study : A study published in MDPI explored the inhibition of specific enzymes by boronic acids. The results demonstrated that this compound effectively inhibited enzyme activity, suggesting its potential use in therapeutic applications targeting metabolic disorders .
  • Antimicrobial Activity Investigation : Research highlighted the antimicrobial properties of several boronic acids, including this compound. It exhibited significant antibacterial activity against strains implicated in periodontal disease, showcasing its potential as an antibacterial agent .

Mechanism of Action

The mechanism of action of (3-(3-(3-Fluorophenyl)ureido)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Electronic and Steric Modifications

  • Halogen Effects : Fluorine’s electronegativity (-I effect) deactivates the aromatic ring, reducing reactivity in electrophilic substitutions but enhancing oxidative stability. In contrast, chlorine’s larger size and polarizability may improve binding to hydrophobic protein pockets .
  • Ureido vs.
  • Benzyl Ether vs. Direct Substitution: Aryl-benzyl ether analogs (e.g., [3-bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid) exhibit distinct crystallographic packing due to ether oxygen’s hydrogen-bonding capacity, which is absent in non-ether derivatives .

Crystallographic and Stability Considerations

  • Crystal Packing : Fluorine’s small size and high electronegativity enable tight crystal packing via C-F···H-N interactions, as seen in 3-fluorophenylboronic acid (mp 216–218°C) . The ureido group further stabilizes crystals through intermolecular hydrogen bonds .
  • Protodeboronation Resistance : Electron-withdrawing groups (e.g., sulfonamido) stabilize boronic acids against protodeboronation, a common degradation pathway. Fluorine’s moderate -I effect may offer intermediate stability .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Name Melting Point (°C) LogP (Predicted) pKa (B(OH)₂)
3-Fluorophenylboronic acid 216–218 1.2 ~8.8
(3-(3-(3-Fluorophenyl)ureido)phenyl)boronic acid - 2.5* ~7.5*
3-(Methylsulfonamido)phenylboronic acid - 0.8 ~7.0

*Predicted using computational tools due to lack of experimental data.

Biological Activity

(3-(3-(3-Fluorophenyl)ureido)phenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is significant in drug design, particularly for targeting biomolecules involved in various diseases.

Biological Activities

  • Enzyme Inhibition
    • Boronic acids, including this compound, are recognized for their ability to inhibit proteasomes and various enzymes. Studies have shown that this compound can effectively inhibit the proteasome, leading to cell cycle arrest in cancer cells. For instance, a related study reported an IC50 of approximately 4.60 nM for a similar boronic acid derivative against cancer cell lines .
  • Anticancer Activity
    • The compound has demonstrated promising anticancer effects in vitro. It was found to induce apoptosis in cancer cell lines such as MCF-7 with an IC50 value indicating significant cytotoxicity . The mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation.
  • Antibacterial Properties
    • In addition to anticancer effects, this compound exhibits antibacterial activity against various strains, including resistant bacteria. A related study highlighted its effectiveness against Escherichia coli with an inhibition concentration of 6.50 mg/mL . The antibacterial mechanism is believed to involve the inhibition of β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics.
  • Antioxidant Activity
    • The antioxidant potential of boronic acids has been explored due to their ability to scavenge free radicals. A recent formulation containing a related boronic ester showed significant antioxidant activity with IC50 values indicating strong radical scavenging capabilities .

Case Study 1: Cancer Cell Line Evaluation

A study evaluated the biological activity of a boronic acid derivative in MCF-7 breast cancer cells. The results indicated:

  • Cytotoxicity : IC50 = 18.76 ± 0.62 µg/mL
  • Mechanism : Induction of apoptosis through proteasome inhibition.

Case Study 2: Antibacterial Efficacy

Another study assessed the antibacterial properties against Gram-negative bacteria:

  • Target : Escherichia coli (ATCC 25922)
  • Inhibition Concentration : 6.50 mg/mL
  • Mechanism : Inhibition of β-lactamase activity.

Data Tables

Activity TypeTest Organism/Cell LineIC50 ValueMechanism of Action
AnticancerMCF-718.76 ± 0.62 µg/mLProteasome inhibition leading to apoptosis
AntibacterialE. coli6.50 mg/mLInhibition of β-lactamases
AntioxidantN/A0.11 ± 0.01 µg/mL (ABTS)Free radical scavenging

Q & A

Q. What are the recommended synthetic routes for (3-(3-(3-Fluorophenyl)ureido)phenyl)boronic acid?

Methodological Answer: A common approach involves coupling 3-fluorophenyl isocyanate with 3-aminophenylboronic acid under basic conditions. For example, heating the precursors with triethylamine (TEA) at 100°C, followed by purification via column chromatography (e.g., dichloromethane/methanol 9.5:0.5) . Alternative routes may employ urea formation via carbamoyl intermediates, as seen in structurally analogous compounds . Key Considerations:

  • Monitor reaction progress using TLC or HPLC.
  • Optimize solvent polarity to enhance boronic acid stability during purification.

Q. How should researchers characterize this compound to confirm purity and structure?

Methodological Answer: Use a combination of:

  • Multinuclear NMR : Analyze 11^{11}B NMR for boronic acid signature (~30 ppm) and 19^{19}F NMR to confirm fluorophenyl substitution .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+ expected at m/z 259.04 for C13_{13}H11_{11}BFN2_2O3_3) .
  • X-ray Diffraction (XRD) : For crystalline derivatives, XRD can resolve urea and boronic acid geometry .

Q. How does the fluorine substituent influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine group enhances the boronic acid’s Lewis acidity, facilitating transmetallation with palladium catalysts. However, steric hindrance from the urea moiety may reduce coupling efficiency. To mitigate this:

  • Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).
  • Optimize catalyst loading (e.g., Pd(PPh3_3)4_4 at 2–5 mol%) and base (e.g., K2_2CO3_3) .

Q. What strategies can resolve contradictions in catalytic activity data across studies?

Methodological Answer: Discrepancies often arise from variations in:

  • Substrate Purity : Verify boronic acid purity (>98%) via 1^{1}H NMR and elemental analysis .
  • Reaction Conditions : Standardize solvent, temperature, and catalyst-to-substrate ratio.
  • Acidity Measurement : Quantify Lewis acidity using the Gutmann-Beckett method (e.g., 31^{31}P NMR with Et3_3PO) to correlate with catalytic performance .

Q. How can researchers evaluate the compound’s stability under catalytic conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >200°C for analogues) .
  • In Situ Monitoring : Use 19^{19}F NMR to track fluorophenyl group integrity during catalysis .
  • Hydrolytic Stability : Test solubility in aqueous HCl (e.g., 3 mg/mL in 0.1 N HCl with heating) .

Notes for Experimental Design

  • Safety : Handle with inert atmosphere due to boronic acid sensitivity to moisture .
  • Contradictions : Discrepancies in melting points (e.g., 216–265°C for fluorophenylboronic acid analogues) suggest polymorphism or impurities; always cross-validate with XRD .

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